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Calcium 5-ketogluconate

Cat. No.: B7881947
M. Wt: 426.34 g/mol
InChI Key: HNXKHQGRMMZMKP-UINDWOIOSA-L
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Description

Historical Context and Early Discoveries in Microbial Metabolism

The investigation into 5-ketogluconate is deeply rooted in early microbiological studies of acetic acid bacteria. These microorganisms, particularly those belonging to the genus Gluconobacter, are characterized by their potent and often incomplete oxidation of sugars and alcohols. nih.govcaister.com The first formal classification distinguishing Gluconobacter from the related Acetobacter genus was proposed by Asai in 1935. ftb.com.hr This distinction was based on key metabolic differences, including the inability of Gluconobacter to oxidize acetate (B1210297) and its pronounced capability to oxidize D-glucose to gluconate and subsequently to ketogluconates. ftb.com.hr

Early 20th-century research by scientists like Visser't Hooft (1925) and Frateur (1950) further refined the classification of acetic acid bacteria based on their biochemical activities. ftb.com.hr A pivotal discovery was the observation of "ketogenesis," the production of keto-compounds from carbohydrates. The first published study on the bacterial production of ketogluconates appeared in 1940. caister.com Researchers noted that certain strains, then classified under Acetobacter, could quantitatively produce 5-ketogluconic acid from glucose. tandfonline.com It was observed that when these bacteria were cultured on media containing glucose and calcium carbonate, crystals of calcium 5-ketogluconate would form on the surface. tandfonline.com

These foundational studies established that the metabolic pathway involves a series of oxidative steps. D-glucose is first oxidized to D-gluconate, which then serves as a substrate for further oxidation. oup.com Gluconobacter strains possess membrane-bound dehydrogenases that facilitate these reactions, leading to the extracellular accumulation of products like 2-ketogluconate and 5-ketogluconate. nih.govcaister.comftb.com.hr The enzyme responsible for the conversion of D-gluconate to 5-ketogluconate was later identified as a quinoprotein glycerol (B35011) dehydrogenase (GLDH), a major polyol dehydrogenase in Gluconobacter species. nih.govresearchgate.net This early work laid the groundwork for understanding the unique oxidative fermentation capabilities of these bacteria, singling out 5-ketogluconate as a key metabolite.

Significance in Industrial and Biotechnological Production Pathways

The industrial relevance of 5-ketogluconic acid (5-KGA), and by extension its calcium salt, stems primarily from its role as a valuable chemical intermediate. It is a key precursor in the synthesis of L-(+)-tartaric acid, a compound widely used as an acidulant and antioxidant in the food industry, an acidity-reducing agent in textiles, and a chiral building block in organic synthesis. oup.comgoogle.com Additionally, 5-KGA has been identified as a potential intermediate for the production of ascorbic acid (Vitamin C). google.com

While chemical synthesis of 5-KGA was attempted in the early 1920s, the methods were inefficient, resulting in low yields and significant impurities. lu.se This led to the exploration of biological production routes. Microbial fermentation, particularly using strains of Gluconobacter oxydans, proved to be a more cost-efficient and productive alternative. caister.comlu.se These bacteria perform an incomplete oxidation of D-glucose to 5-KGA via a two-step pathway, which is catalyzed by a series of membrane-bound dehydrogenases located in the periplasmic space. oup.comresearchgate.netnih.gov

Table 1: Key Enzymes in the Microbial Production of 5-Ketogluconate from Glucose

StepSubstrateProductEnzymeCofactor/Prosthetic GroupLocation
1D-GlucoseD-glucono-δ-lactoneMembrane-bound D-glucose dehydrogenase (mGDH)Pyrroloquinoline quinone (PQQ)Periplasmic Membrane
2D-glucono-δ-lactoneD-gluconateGlucono-δ-lactonase (or spontaneous hydrolysis)-Periplasm
3D-gluconate5-Keto-D-gluconateQuinoprotein glycerol dehydrogenase (GLDH) / Gluconate-5-dehydrogenasePyrroloquinoline quinone (PQQ), Calcium ionsPeriplasmic Membrane

Biotechnological advancements have focused on optimizing this natural pathway through metabolic engineering and process control. A significant challenge in the industrial production of 5-KGA is the simultaneous formation of the byproduct 2-keto-D-gluconic acid (2-KGA), which complicates purification. nih.gov To address this, researchers have developed mutant strains of G. oxydans and G. japonicus where the gene for the membrane-bound gluconate-2-dehydrogenase is inactivated. nih.govresearchgate.net These engineered strains can convert glucose almost exclusively to 5-KGA, with reported yields as high as 84-97%. nih.govnih.gov

Further strategies to enhance production include the overexpression of genes encoding 5-KGA-forming enzymes and the optimization of fermentation conditions. researchgate.net Studies have shown that factors such as pH, dissolved oxygen concentration, and the addition of calcium salts (e.g., CaCl₂ or CaCO₃) are crucial for maximizing yield. caister.comnih.govfrontiersin.org Calcium ions are particularly important as they are required for the activity and stability of the PQQ-dependent glycerol dehydrogenase that produces 5-KGA. researchgate.netresearchgate.net These integrated approaches, combining genetic modification with controlled fermentation, have established microbial fermentation as the primary and most efficient method for the industrial-scale production of 5-ketogluconate. researchgate.netresearchgate.net

Table 2: Examples of Genetically Engineered Strains for Enhanced 5-KGA Production

OrganismGenetic ModificationKey OutcomeReference
Gluconobacter oxydans ATCC 621HInactivation of membrane-bound gluconate-2-dehydrogenase complex (mutant MF1).Formation of 2-KGA was eliminated; converted 84% of glucose to 5-KGA. nih.gov
Gluconobacter oxydans MF1Overexpression of soluble gluconate:NADP 5-oxidoreductase.Accumulation of up to 200 mM 5-KGA. researchgate.net
Gluconobacter oxydans MF1Overexpression of membrane-bound gluconate-5-dehydrogenase.Accumulation of up to 240 to 295 mM 5-KGA. researchgate.net
Gluconobacter japonicus NBRC 3271Deletion of two gluconate 2-dehydrogenases, 5KGA reductase (gno), and gluconokinase (gntK) (mutant D4).Blocked catabolism of 5KGA and gluconate; yield reached 0.97 mol/mol glucose with CaCl₂ addition. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18CaO14 B7881947 Calcium 5-ketogluconate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-5,7,9-11H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+,5-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXKHQGRMMZMKP-UINDWOIOSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

815-89-4 (Parent)
Record name Calcium 5-ketogluconate
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DSSTOX Substance ID

DTXSID2045078
Record name Calcium 5-ketogluconate
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Molecular Weight

426.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-36-8
Record name Calcium 5-ketogluconate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 5-ketogluconate
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Record name Calcium bis[D-xylo-hex-5-ulosonate]
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Record name CALCIUM 5-KETOGLUCONATE
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Microbial Biosynthesis and Production of 5 Ketogluconate

Key Microorganism Systems for Production

The microbial landscape for 5-ketogluconate production is dominated by a specific group of bacteria known for their unique oxidative capabilities. Among these, species of the genus Gluconobacter are paramount, though research into recombinant systems using other microbes is an emerging field.

Gluconobacter Species: Primary Producers

Gluconobacter, a genus belonging to the acetic acid bacteria, is renowned for its ability to perform incomplete oxidation of various sugars and alcohols. This characteristic is exploited for the industrial production of several organic acids, including 5-KGA. Their membrane-bound dehydrogenases facilitate these regio- and stereoselective oxidation reactions in the periplasmic space.

Gluconobacter oxydans is the most extensively studied and utilized microorganism for 5-KGA production. lu.selu.se These Gram-negative bacteria are obligate aerobes that incompletely oxidize sugars, leading to the accumulation of products like gluconic acid. lu.se Wild-type strains of G. oxydans typically convert D-glucose into a mixture of 5-KGA and other by-products, most notably 2-keto-D-gluconic acid (2-KGA). lu.se

Significant research has been dedicated to metabolic engineering to improve 5-KGA yield and eliminate by-product formation. A notable achievement was the development of the mutant strain G. oxydans MF1, in which the membrane-bound gluconate-2-dehydrogenase, responsible for 2-KGA production, was inactivated. nih.gov This modification resulted in a strain that almost exclusively produces 5-KGA. Under optimized growth conditions (pH 5, 10% pO₂), the MF1 mutant converted available glucose almost completely into 5-KGA with a yield of 84%. nih.gov

Further enhancements have been achieved through various strategies. For instance, overexpressing the sldAB gene, which encodes sorbitol dehydrogenase, in an industrial strain of G. oxydans ZJU2, led to increased 5-KGA accumulation. nih.gov By combining this with coenzyme and respiratory chain engineering, the titer of 5-KGA reached 144.52 ± 2.94 g/L in a 15 L fermenter. nih.gov Fed-batch fermentation strategies with engineered strains have pushed production levels even higher, achieving titers up to 179.4 g/L with a glucose conversion rate of 92.5%. nih.gov

Production of 5-Ketogluconate by Gluconobacter oxydans Strains
StrainGenetic Modification/Strategy5-KGA Titer (g/L)Productivity (g/L/h)Conversion Rate/YieldReference
ATCC 621H (Wild-type)Optimized growing conditions--~45% from glucose nih.gov
MF1Inactivation of gluconate-2-dehydrogenase--84% from glucose nih.gov
ZJU3 (ZJU2 derivative)Overexpression of sldAB gene122.48 ± 0.41-- nih.gov
ZJU2 derivativesldAB overexpression + coenzyme/respiratory chain engineering144.52 ± 2.942.26- nih.gov
ZJU2 derivativeFed-batch fermentation with pH and DO control162 ± 2.122.53- nih.gov
Engineered StrainFed-batch fermentation179.43.10 (average)92.5% from glucose nih.gov
DSM 50049 (Recombinant)Expression of alcohol dehydrogenase (XADH) from Xanthomonas campestris--~0.7 g 5-KGA / g glucose lu.se

Alongside G. oxydans, Gluconobacter japonicus has emerged as a promising candidate for efficient 5-KGA production. researchgate.net Research has focused on genetically modifying G. japonicus to streamline the metabolic flux towards 5-KGA. In one study, a mutant strain of G. japonicus NBRC 3271, designated D2, was created by deleting two membranous gluconate 2-dehydrogenases. nih.gov This strain produced 5-KGA without the 2-KGA by-product. nih.gov

To further optimize this strain, researchers created the D4 mutant by deleting the gno (encoding 5-KGA reductase) and gntK (encoding gluconokinase) genes from the D2 strain. nih.gov This prevented the further metabolism of 5-KGA and gluconate. While this improved production, a significant amount of gluconate remained. The final step to achieving a high yield involved optimizing the fermentation medium. The addition of 1 mM CaCl₂ to the culture medium was found to maintain the activity of the PQQ-dependent glycerol (B35011) dehydrogenase, which catalyzes the conversion of gluconate to 5-KGA, resulting in a yield of 0.97 mol of 5-KGA per mol of glucose. nih.gov

Other thermotolerant Gluconobacter strains have also been isolated that can produce 5-KGA at higher temperatures (37°C), which could be advantageous for industrial processes. nih.gov These strains initially produced 2-KGA as the major product, but after disrupting the flavin adenine dinucleotide-gluconate dehydrogenase (FAD-GADH) responsible for 2-KGA production, the mutant strains produced 5-KGA exclusively with yields over 90% at 30°C. nih.gov

Production of 5-Ketogluconate by Gluconobacter japonicus Strains
StrainGenetic ModificationKey FindingYieldReference
NBRC 3271 D2Deletion of two gluconate 2-dehydrogenasesProduced 5-KGA without 2-KGA by-product- nih.gov
NBRC 3271 D4Deletion of gno and gntK genes in D2 strainImproved 5-KGA production but residual gluconate remained0.83 mol/mol glucose nih.gov
NBRC 3271 D4Addition of 1 mM CaCl₂ to culture mediumEnhanced PQQ-GLDH activity and conversion of gluconate0.97 mol/mol glucose nih.gov

While Gluconobacter species are the natural and most efficient producers of 5-KGA, there is interest in developing recombinant production systems in other, more industrially established microorganisms like Escherichia coli and Pseudomonas putida. These hosts offer advantages such as well-characterized genetics and rapid growth. nih.govnih.gov

However, the production of 5-KGA in these alternative hosts is less straightforward. It requires the heterologous expression of the necessary enzymatic machinery, specifically the dehydrogenases that catalyze the conversion of glucose to gluconate and subsequently to 5-KGA. For instance, studies have explored expressing enzymes like alcohol dehydrogenase from Xanthomonas campestris in E. coli for the potential production of 5-ketogluconate. lu.se Research has also involved expressing genes from Gluconobacter in E. coli to study enzyme function. nih.gov While Pseudomonas species can produce other keto acids like 2-ketogluconate, their application for recombinant 5-KGA production is not yet well-established. nih.govfrontiersin.org The development of an efficient, complete pathway for 5-KGA production from glucose in a heterologous host like E. coli or Pseudomonas remains a complex metabolic engineering challenge.

Biochemical Pathways of 5-Ketogluconate Formation

The conversion of glucose to 5-ketogluconate in Gluconobacter is a multi-step enzymatic process that primarily occurs in the periplasm.

Conversion of Glucose to Gluconate and 5-Ketogluconate

The biochemical route from D-glucose to 5-keto-D-gluconate is a sequential oxidation process catalyzed by a series of membrane-bound dehydrogenases. nih.govresearchgate.net

Glucose to Glucono-δ-lactone: The first step is the oxidation of D-glucose to D-glucono-δ-lactone. This reaction is predominantly catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (mGDH). asm.org

Glucono-δ-lactone to Gluconate: The resulting D-glucono-δ-lactone is then hydrolyzed to D-gluconate. This conversion can occur spontaneously or be enzymatically catalyzed by gluconolactonase to accelerate the process. asm.org

Gluconate to 5-Ketogluconate: D-gluconate serves as the direct precursor for 5-KGA. The oxidation of D-gluconate at the C-5 position to yield 5-KGA is catalyzed by a PQQ-dependent glycerol dehydrogenase (GLDH), which is a major polyol dehydrogenase in Gluconobacter species. researchgate.netnih.gov This same enzyme is also responsible for the oxidation of other sugar alcohols. nih.gov

In many wild-type Gluconobacter strains, D-gluconate is also a substrate for flavin adenine dinucleotide (FAD)-dependent gluconate dehydrogenase (FAD-GADH), which oxidizes it to the by-product 2-keto-D-gluconate (2-KGA). nih.gov The production of 5-KGA and 2-KGA are thus competitive pathways. nih.gov Metabolic engineering efforts, as previously described, often focus on eliminating the activity of FAD-GADH to direct the metabolic flux entirely towards 5-KGA production. nih.gov

There is also a secondary, cytoplasmic pathway for glucose metabolism. In this pathway, glucose can be oxidized to gluconate by an NADP⁺-dependent soluble glucose dehydrogenase, and gluconate can then be converted to 5-KGA by a soluble gluconate:NADP-5 oxidoreductase. nih.gov However, the periplasmic pathway is the dominant route for the high-yield production of 5-KGA observed in industrial fermentations. nih.gov

Gluconate Oxidation to 5-Ketogluconate

The microbial oxidation of D-gluconate to 5-keto-D-gluconate is a key biochemical conversion, primarily carried out by acetic acid bacteria, particularly species of the genus Gluconobacter. This process is characterized by an incomplete oxidation of sugars and sugar acids. In Gluconobacter oxydans, D-gluconate can be oxidized to 5-keto-gluconate by a membrane-bound PQQ-dependent 5-keto-gluconate dehydrogenase. frontiersin.org This reaction occurs in the periplasmic space of the bacterium. frontiersin.org

The production of 5-keto-D-gluconate in G. suboxydans has been shown to be dependent on a quinoprotein glycerol dehydrogenase. nih.gov Furthermore, research has indicated that in Gluconobacter species, the conversion of D-gluconate into 5-keto-D-gluconate is facilitated by glycerol dehydrogenase (GLDH). oup.comresearchgate.net In addition to membrane-bound dehydrogenases, a cytoplasmic gluconate:NADP 5-oxidoreductase is also involved in the oxidation of gluconate to 5-keto-D-gluconate in Gluconobacter strains. oup.com The production of 5-keto-D-gluconate is a notable characteristic of the ketogluconate production pathway in these bacteria, which starts with the conversion of D-glucose to D-gluconate. oup.comresearchgate.net

Fungi such as Penicillium notatum are also capable of metabolizing gluconate, with evidence suggesting the presence of gluconate dehydrogenase that facilitates the interconversion between gluconate and ketogluconates. nih.gov In some fungal pathways, such as the D-glucuronate catabolism in Aspergillus niger, L-idonate is oxidized to 5-keto-D-gluconate by an L-idonate 5-dehydrogenase. nih.govresearchgate.net

Metabolic Flux and Carbon Source Utilization

Metabolic flux analysis is a powerful tool for quantifying the rates of metabolic reactions within a cell, providing insights into the efficiency of pathways and the utilization of carbon sources for the production of target compounds like 5-ketogluconate. The choice of carbon source significantly impacts the metabolic pathways and, consequently, the yield of desired products. For instance, in the medicinal fungus Inonotus obliquus, different carbon sources such as glucose, fructose, and lactose were shown to affect mycelial growth and polysaccharide synthesis, demonstrating the critical role of the carbon source in directing metabolic flux. jmb.or.krnih.govresearchgate.net

In the context of 5-ketogluconate production by Gluconobacter oxydans, D-glucose is a commonly used carbon source. nih.govnih.gov The metabolic pathway involves the oxidation of D-glucose to D-gluconate, which is then further oxidized to 5-keto-D-gluconate. oup.comresearchgate.net The efficiency of this conversion is influenced by the metabolic state of the organism and the availability of essential cofactors. Overexpression of enzymes such as gluconate:NADP-5 oxidoreductase and NADP+ transhydrogenase in genetically engineered G. oxydans has been shown to enhance the accumulation of 5-keto-D-gluconate, indicating a redirection of metabolic flux towards the desired product. nih.govresearchgate.net

The metabolism of glucose in G. oxydans can proceed through the pentose phosphate pathway or the Entner-Doudoroff pathway. researchgate.net The initial oxidation of gluconate and the subsequent reduction of 5-keto-gluconate are key steps in these pathways. researchgate.net The incomplete oxidation of glucose in the periplasmic space is a characteristic feature of Gluconobacter, which contributes to the accumulation of intermediate products like gluconic acid and its derivatives. frontiersin.orgresearchgate.net

Enzymology of 5-Ketogluconate Metabolism

The metabolism of 5-ketogluconate is orchestrated by a specific set of enzymes, with gluconate 5-dehydrogenase playing a central role. In Penicillium notatum, both 2- and 5-ketogluconate reductases have been detected, suggesting a metabolic network that allows for the interconversion of these compounds with gluconate. nih.gov The fungal pathway for D-glucuronate catabolism also involves the formation of 5-keto-D-gluconate, which is subsequently reduced to D-gluconate. nih.gov

Gluconate 5-Dehydrogenase (EC 1.1.1.69)

Gluconate 5-dehydrogenase (Ga5DH), also known as 5-keto-D-gluconate 5-reductase, is a key enzyme in the metabolism of D-gluconate. wikipedia.org It belongs to the family of oxidoreductases and is classified under EC number 1.1.1.69. wikipedia.orggenome.jpenzymes.me.uk This enzyme has been identified and characterized in various microorganisms, including Gluconobacter oxydans, Streptococcus suis, and Thermotoga maritima. enzymes.me.uknih.gov Structurally, Ga5DH from S. suis is a tetramer composed of four identical subunits and belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov

Reversible Oxidoreduction Mechanisms

Gluconate 5-dehydrogenase catalyzes the reversible oxidoreduction between D-gluconate and 5-keto-D-gluconate. nih.govnih.gov This reversibility allows the enzyme to function as a "switch enzyme," regulating the metabolic flux based on the cell's energy status. nih.gov Under conditions of energy surplus, it catalyzes the oxidation of D-gluconate to 5-keto-D-gluconate for energy storage. nih.gov Conversely, when energy is needed, it can convert 5-keto-D-gluconate back to D-gluconate, which can then enter pathways like the Entner-Doudoroff pathway to generate energy and reducing power. nih.gov The catalytic mechanism involves a serine residue and an amino acid tetrad (RSYK) that differs from the typical SYK triad found in most SDR enzymes. nih.govnih.gov

Cofactor Dependence: NAD(P)+/NAD(P)H

The activity of gluconate 5-dehydrogenase is dependent on the cofactors NAD(P)+ and NAD(P)H. wikipedia.org The enzyme from Streptococcus suis is NADP(H)-dependent. nih.govnih.gov While it can use both NAD+ and NADP+ as cofactors, there is a preference for NADP+. nih.gov The binding of the NADP+ cofactor occurs in an extended conformation within the active cleft of the enzyme. nih.gov The NADPH generated during the oxidation of D-gluconate can be utilized in biosynthetic processes and in defense against oxidative stress. nih.gov In fungi, an NADPH-dependent 5-keto-D-gluconate reductase has been identified as part of the D-glucuronate catabolism pathway. nih.govresearchgate.net The overexpression of a gene encoding an NADP-dependent transhydrogenase in G. oxydans has been shown to enhance 5-KGA production, highlighting the importance of cofactor regeneration. nih.gov

Substrate Specificity of Gluconate 5-Dehydrogenase Isoforms

Gluconate 5-dehydrogenase exhibits a high degree of substrate specificity. The enzyme from Gluconobacter oxydans is highly specific for D-gluconate and 5-keto-D-gluconate. uniprot.org It shows almost no activity with NAD as a cosubstrate and does not oxidize substrates like D-glucose, D-sorbitol, or D-mannitol. uniprot.org Similarly, it does not reduce 2-ketogluconate or L-sorbose. uniprot.org While it can accept D-fructose as a substrate, the rate of reduction is only about 10% of that for 5-ketogluconate. uniprot.org The crystal structure of the enzyme from S. suis reveals that an arginine residue (Arg104) plays a crucial role in the binding and orientation of the substrate. nih.govnih.gov

Data Tables

Table 1: Microbial Sources and Characteristics of Gluconate 5-Dehydrogenase

MicroorganismEnzyme NameEC NumberCofactor PreferenceStructural Family
Gluconobacter oxydansGluconate 5-dehydrogenase1.1.1.69NADP+SDR
Streptococcus suisGluconate 5-dehydrogenase (Ga5DH)1.1.1.69NADP(H)SDR
Thermotoga maritimaGluconate 5-dehydrogenase1.1.1.69-SDR
Aspergillus niger5-keto-D-gluconate reductase1.1.1.69NADPH-

Table 2: Substrate Specificity of Gluconate 5-Dehydrogenase from Gluconobacter oxydans

SubstrateActivity
D-GluconateHigh (Oxidation)
5-Keto-D-gluconateHigh (Reduction)
D-GlucoseNone
D-SorbitolNone
D-MannitolNone
2-KetogluconateNone
L-SorboseNone
D-FructoseLow (Reduction)
Structural Biology and Catalytic Site Analysis

The enzyme gluconate 5-dehydrogenase (Ga5DH), which catalyzes the reversible oxidoreduction between D-gluconate and 5-keto-D-gluconate, has been a subject of structural biology studies to elucidate its catalytic mechanism. nih.gov This NADP(H)-dependent enzyme is classified as a "switch enzyme" due to its ability to regulate the flux of this significant carbon and energy source in bacteria. nih.gov Ga5DH is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.gov

Crystal structures of Ga5DH from the pathogenic bacterium Streptococcus suis have been resolved at 2.0 Å resolution in both its substrate-free form and as a liganded quaternary complex with NADP+, D-gluconate, and a metal ion. nih.gov The structural analysis reveals that the Ga5DH monomer features a nucleotide-binding domain known as a Rossmann fold. nih.gov This domain is characterized by a seven-stranded parallel β-sheet, which is flanked on each side by three α-helices. nih.gov

Analysis of the catalytic site and the reaction mechanism is crucial for understanding enzyme function. Databases such as the Mechanism and Catalytic Site Atlas (M-CSA) provide detailed annotations on catalytic residues, cofactors, and the specific chemical steps of enzyme-catalyzed reactions. ebi.ac.ukebi.ac.uk Such resources are vital for comparing the active sites of enzymes like Ga5DH and understanding the roles of specific amino acid residues in catalysis. ebi.ac.uk For instance, in many dehydrogenases, specific residues like Asp and Lys are essential for proton transfer during the catalytic cycle. nih.gov

Pyrroloquinoline Quinone (PQQ)-Dependent Glycerol Dehydrogenase (GLDH) in 5-Ketogluconate Production

In Gluconobacter species, the production of 5-keto-D-gluconate (5KGA) from D-gluconate is primarily catalyzed by a membrane-bound quinoprotein glycerol dehydrogenase (GLDH), which utilizes pyrroloquinoline quinone (PQQ) as its prosthetic group. nih.govasm.orgnih.gov This enzyme is recognized as the major polyol dehydrogenase in these bacteria, responsible for the oxidation of a wide range of sugar alcohols, including glycerol, D-sorbitol, and D-arabitol. nih.govnih.gov

Research has definitively shown that this PQQ-dependent GLDH is the key enzyme for 5KGA formation. nih.govnih.gov Studies involving gene disruption of the gene encoding this enzyme (referred to as SLDH) in G. suboxydans resulted in a complete loss of the ability to produce 5KGA. nih.gov This finding confirmed that 5KGA production in this organism is solely dependent on the quinoprotein glycerol dehydrogenase. nih.govnih.gov This enzyme is distinct from the flavoprotein D-gluconate dehydrogenase, which is responsible for producing 2-keto-D-gluconate. nih.govnih.gov PQQ-dependent dehydrogenases are often coupled to the respiratory chain in the periplasmic space of Gram-negative bacteria. asm.orgebi.ac.uk

Role of PQQ and Calcium Ions in Enzyme Activity and Stability

Calcium ions (Ca2+) are also known to play a significant role in the function and stability of various dehydrogenases. nih.govnih.gov For instance, the activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is allosterically activated by calcium. nih.gov Maximal enzyme activity for mGPDH is observed at free calcium ion concentrations ranging from 350 nM to 1 μM. nih.gov In some enzyme assays for PQQ-dependent dehydrogenases, calcium chloride is included in the reaction mixture, suggesting its importance for optimal activity. oup.com While direct evidence for Ca2+ activating the specific PQQ-GLDH from Gluconobacter is still being fully elucidated, the established role of calcium in activating other dehydrogenases and its inclusion in assay buffers points to its potential importance. nih.govoup.comcore.ac.uk Calcium ions are also generally recognized for their role in stabilizing the protein structure of enzymes, such as thermolysin-like proteases, by binding to specific regions of the protein. nih.gov

Other Membrane-Bound and Soluble Dehydrogenases Involved

The biosynthesis of ketogluconates in Gluconobacter strains is a complex process involving several dehydrogenases in addition to the primary PQQ-dependent glycerol dehydrogenase (GLDH) that produces 5-KGA. nih.gov These transformations are facilitated by a series of membrane-bound enzymes linked to the respiratory chain. nih.govoup.com

D-glucose dehydrogenase (mGDH): This PQQ-dependent enzyme catalyzes the initial oxidation of D-glucose to D-gluconate in the periplasm. asm.orgnih.gov

D-gluconate dehydrogenase (GADH): This flavoprotein (FAD-dependent) enzyme is responsible for the oxidation of D-gluconate to 2-keto-D-gluconate (2KGA). nih.govnih.gov

2-keto-D-gluconate dehydrogenase (2KGDH): This enzyme further oxidizes 2KGA to 2,5-diketo-D-gluconate. nih.gov

In addition to the membrane-bound enzymes, soluble dehydrogenases also contribute to gluconate metabolism. A notable soluble enzyme is gluconate:NADP 5-oxidoreductase , also known as 5-keto-D-gluconate reductase (5KGR). nih.govresearchgate.net Research indicates that high-yield formation of 5-KGA in Gluconobacter oxydans is mediated by both the membrane-bound GLDH and this soluble gluconate-5-dehydrogenase. researchgate.netlu.se Overexpression of the genes for both the soluble and membrane-bound 5-KGA-forming enzymes has been shown to significantly increase the accumulation of 5-KGA. researchgate.net While membrane-bound dehydrogenases are primarily responsible for the rapid, high-yield oxidation of substrates, soluble dehydrogenases are thought to be more involved in general cell growth and maintenance. nih.gov

Dehydrogenases in Ketogluconate Production Pathway
Enzyme NameAbbreviationLocationCofactorReaction CatalyzedReference
Glycerol DehydrogenaseGLDHMembrane-boundPQQD-Gluconate → 5-Keto-D-gluconate nih.gov
D-glucose DehydrogenasemGDHMembrane-boundPQQD-Glucose → D-Gluconate asm.orgnih.gov
D-gluconate DehydrogenaseGADHMembrane-boundFADD-Gluconate → 2-Keto-D-gluconate nih.govnih.gov
Gluconate:NADP 5-oxidoreductase5KGRSolubleNADP+D-Gluconate ↔ 5-Keto-D-gluconate nih.govresearchgate.net

Enzyme Activity Regulation and Measurement

The catalytic activity of enzymes involved in 5-ketogluconate production is tightly regulated to ensure metabolic balance within the cell. egyankosh.ac.in Regulation can occur through several mechanisms, including the availability of substrates, inhibition by products, and allosteric control. libretexts.org A common form of regulation is feedback inhibition, where the final product of a metabolic pathway binds to and inhibits an enzyme at the beginning of the pathway, thus controlling its own synthesis. egyankosh.ac.inkhanacademy.org For instance, high concentrations of ATP can allosterically inhibit the enzyme phosphofructokinase in the glycolysis pathway, preventing the production of excess ATP when the cell's energy needs are met. libretexts.org The expression and activity of the PQQ-dependent glucose dehydrogenase, a key enzyme in the initial step of gluconate production, are influenced by environmental factors such as the available carbon source and phosphate levels. nih.gov

The measurement of the activity of these dehydrogenases is crucial for research and biotechnological applications. Spectrophotometric assays are commonly employed for this purpose. One such method measures the reduction of an artificial electron acceptor, 2,6-dichlorophenol indophenol (DCIP), coupled with phenazine methosulfate (PMS). nih.gov The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm. nih.gov

Another common method involves monitoring the change in absorbance of nicotinamide cofactors (NADH or NADPH) at 340 nm. tandfonline.com For example, the activity of 5-keto-D-gluconate reductase (5KGR) can be measured by following the oxidation of NADPH to NADP+. tandfonline.comscispace.com For specific quantification of 5-KGA in a sample, purified enzymes like 5KGR and 2-keto-D-gluconate reductase (2KGR) are highly useful, allowing for precise enzymatic measurement of the respective ketogluconates. tandfonline.comnih.govoup.com

Example of an Enzyme Assay Reaction Mixture
ComponentPurposeReference
Enzyme SolutionSource of catalytic activity nih.gov
Buffer (e.g., McIlvaine buffer)Maintain optimal pH nih.gov
Substrate (e.g., D-gluconate)Reactant for the enzyme nih.gov
Phenazine methosulfate (PMS)Primary electron acceptor nih.gov
2,6-dichlorophenol indophenol (DCIP)Secondary electron acceptor (indicator) nih.gov

Metabolic Engineering for Enhanced 5 Ketogluconate Production

Genetic Modification Strategies

Genetic modification is at the heart of metabolic engineering. These strategies involve the targeted manipulation of an organism's DNA to alter its metabolic network. For 5-ketogluconate production, these modifications are primarily focused on enhancing the activity of key enzymes in the production pathway and blocking pathways that either consume the product or divert precursors to other compounds.

A primary strategy to boost the production of 5-ketogluconate is to increase the cellular concentration of the enzymes directly responsible for its synthesis. This is typically achieved by overexpressing the genes that encode these enzymes.

Gluconate:NADP+-5-oxidoreductase (GNO): This cytoplasmic enzyme catalyzes the oxidation of gluconate to 5-ketogluconate. Researchers have successfully increased 5-KGA formation by overexpressing the gno gene in Gluconobacter oxydans. To further enhance this, the sthA gene from Escherichia coli, which encodes a transhydrogenase, was co-overexpressed. This was done because the reductase activity of GNO is dependent on the cofactor NADP+. The resulting engineered strain showed an enhanced accumulation of 5-KGA nih.govresearchgate.net. Overproduction of the soluble gluconate:NADP 5-oxidoreductase in a mutant strain of G. oxydans led to the accumulation of up to 200 mM 5-KGA nih.gov.

Sorbitol Dehydrogenase (sldAB): The membrane-bound sorbitol dehydrogenase, encoded by the sldAB gene, is another key enzyme capable of oxidizing gluconate to 5-ketogluconate. Overexpression of the sldAB gene in an industrial strain of G. oxydans ZJU2, under the control of a strong constitutive promoter, resulted in a significant increase in 5-KGA production. The engineered strain, G. oxydans ZJU3, produced 122.48 ± 0.41 g/L of 5-KGA nih.govresearchgate.netresearchgate.net. Further engineering of the coenzyme pyrroloquinoline quinone (PQQ) and the respiratory chain in this strain pushed the titer to 144.52 ± 2.94 g/L with a productivity of 2.26 g/(L·h) in a 15 L fermenter nih.govresearchgate.netresearchgate.net. Fed-batch fermentation strategies further improved the titer to 162 ± 2.12 g/L nih.govresearchgate.net. Overexpression of the membrane-bound gluconate-5-dehydrogenase has been shown to result in even higher accumulations, reaching 240 to 295 mM 5-KGA nih.gov.

Table 1: Impact of Dehydrogenase Overexpression on 5-Ketogluconate (5-KGA) Production
Gene(s) OverexpressedHost StrainKey StrategyResulting 5-KGA TiterReference
gno (gluconate:NADP-5 oxidoreductase)G. oxydans MF1Plasmid-based overexpressionUp to 200 mM nih.gov
Membrane-bound gluconate-5-dehydrogenaseG. oxydans MF1Plasmid-based overexpression240 - 295 mM nih.gov
sldABG. oxydans ZJU2Self-overexpression with P0169 promoter122.48 g/L nih.govresearchgate.netresearchgate.net
sldABG. oxydans ZJU3Coenzyme and respiratory chain engineering144.52 g/L nih.govresearchgate.netresearchgate.net
sldABG. oxydans ZJU3Fed-batch fermentation with pH and DO control162 g/L nih.govresearchgate.net

To maximize the carbon flux towards 5-ketogluconate, it is often necessary to block or eliminate metabolic pathways that compete for the substrate (gluconate) or consume the product (5-ketogluconate).

A major by-product in the microbial production of 5-ketogluconate from glucose is 2-ketogluconate (2-KGA). The formation of 2-KGA is catalyzed by membrane-bound gluconate 2-dehydrogenase (GA2DH). To prevent this diversion of carbon, researchers have focused on inactivating the genes encoding this enzyme.

In Gluconobacter oxydans, the membrane-bound gluconate-2-dehydrogenase complex is a primary culprit in the formation of 2-KGA nih.govnih.gov. By inactivating this enzyme complex in G. oxydans MF1, the formation of the undesired 2-KGA was eliminated, leading to the unique accumulation of high amounts of 5-KGA nih.gov. Similarly, an industrial strain, G. oxydans ZJU2, was constructed by deleting the genes GOX1231 and GOX1081, which are involved in 2-KGA formation nih.gov. This markerless deletion was a crucial first step before further overexpression strategies were implemented to enhance 5-KGA production nih.govresearchgate.net. In Gluconobacter japonicus NBRC 3271, a mutant strain (D2) was developed that lacks two membranous gluconate 2-dehydrogenases, enabling it to produce 5-KGA without the concurrent formation of 2-KGA nih.gov.

Once 5-ketogluconate is produced, it can be further metabolized by the cell, reducing the final yield. To prevent this, genes involved in 5-KGA consumption are targeted for deletion.

In Gluconobacter japonicus, it was observed that 5-KGA levels were reduced during the later phases of cultivation, indicating cellular consumption of the product nih.gov. To counteract this, the gno gene, which encodes a 5-KGA reductase, and the gntK gene, encoding a gluconokinase, were deleted nih.gov. The resulting strain, D4, showed improved 5-KGA production compared to the parent strain nih.gov. The deletion of these genes effectively blocked the cytoplasmic metabolism related to the utilization of both 5-KGA and gluconate, channeling more carbon towards the final product nih.gov. In E. coli, the GntII system includes the idnO gene, which encodes a 5-ketogluconate reductase that reduces 5-ketogluconate back to gluconate nih.gov. Disruption of such pathways is a key strategy for enhancing accumulation.

Metabolic engineering strategies to minimize acetate (B1210297) formation include the deletion of genes in the acetate production pathway. In Gluconobacter oxydans, acetate is formed via pyruvate decarboxylase (encoded by the pdc gene) and acetaldehyde dehydrogenase nih.gov. In an effort to increase biomass yield, the pdc gene was replaced, which successfully eliminated acetate formation nih.gov. In E. coli, blocking the major acetate production pathways is commonly achieved by deleting the pta (phosphate acetyltransferase) and poxB (pyruvate oxidase) genes, which has been shown to be an efficient way to reduce acetate accumulation frontiersin.org.

Introducing genes from other organisms (heterologous expression) can provide novel or more efficient enzymatic activities for the production of 5-ketogluconate. This approach allows for the development of highly specialized and robust production strains.

For instance, a secondary alcohol dehydrogenase (GCD) from Xanthomonas campestris DSM3586 was heterologously expressed in the engineered G. oxydans ZJU2 strain (which already had deletions for 2-KGA formation) researchgate.net. This strategy was successful, leading to a 10% increase in 5-KGA production and a 24.5% increase in cell yield researchgate.net. The specific activity of the heterologously expressed GCD towards gluconate was found to be seven-fold higher than that of the native sldAB enzyme in G. oxydans researchgate.net. The selection of a suitable heterologous host with a clear genetic background, fast growth, and high transformation efficiency is crucial for the success of this strategy mdpi.com. The development of these engineered strains provides a foundation for creating efficient biotransformation processes for the conversion of glucose to 5-KGA nih.gov.

Gene Knockout for Pathway Diversion

Process Optimization in Bioreactor Systems

The efficient production of Calcium 5-ketogluconate (5-KGA) via microbial fermentation is highly dependent on the precise control of various process parameters within a bioreactor. Optimizing these conditions is crucial for maximizing yield, productivity, and economic viability. Key areas of focus include the management of culture conditions, the composition of the fermentation medium, and the strategic implementation of different fermentation modes.

Influence of Culture Conditions: pH, Temperature, and Dissolved Oxygen

The physical and chemical environment within the bioreactor has a profound impact on the metabolic activity and growth of the microorganisms used for 5-KGA production, such as Gluconobacter oxydans.

pH The pH of the culture medium is a critical factor influencing enzyme activity and nutrient uptake. For 5-KGA production, a controlled pH is essential. Studies have shown that maintaining the pH at 5.5 can lead to significantly higher product yields. nih.govresearchgate.net In one instance, controlling the pH at 5.5 in a 5-L bioreactor resulted in a 5-KGA concentration of 46.0 g/L, a substantial increase compared to uncontrolled shake flask cultures. nih.govresearchgate.net Some strategies employ a two-stage pH control, starting at an optimal level (e.g., 5.5) and then allowing it to drift naturally, which has proven effective for enhancing production. researchgate.netnih.gov The pH also plays a role in directing the metabolic pathway; lower pH conditions (below 3.5) can inhibit the formation of byproducts like 2-ketogluconate, thereby increasing the purity of the desired 5-ketogluconate. nih.govmdpi.com The membrane-bound dehydrogenases responsible for the conversion process in G. oxydans are particularly sensitive to pH, with optimal activity for glucose dehydrogenase (GDH) typically observed between pH 5 and 6. mdpi.com

Temperature Temperature directly affects the rate of enzymatic reactions and microbial growth. atlas-scientific.com The optimal temperature for fermentation by yeast and many bacteria is generally in the range of 30°C to 40°C. atlas-scientific.comnagwa.com Exceeding the optimal temperature can lead to enzyme denaturation and reduced productivity, while lower temperatures can slow down the fermentation process. atlas-scientific.comnagwa.com For bread fermentation, the ideal temperature range to maximize carbon dioxide production by yeast is between 29-32°C (85-90°F). atlas-scientific.com While specific optimal temperatures for different strains of Gluconobacter may vary, maintaining a consistent and appropriate temperature is a key parameter for process control.

ParameterConditionOrganism/SystemResulting 5-KGA ConcentrationReference
pHControlled at 5.5Gluconobacter oxydans in 5-L Bioreactor46.0 g/L nih.govresearchgate.net
pHTwo-stage (5.5 → natural)Gluconobacter oxydans100.2 g/L researchgate.netnih.gov
Dissolved Oxygen (DO)Controlled at 15%Gluconobacter oxydans in 5-L Bioreactor46.0 g/L nih.govresearchgate.net
Dissolved Oxygen (DO)Maintained >20%Recombinant G. oxydansYield of 81.85% researchgate.net
VentilationIncreased from 0.5 vvm to 1.0 vvmGluconobacter oxydans100.2 g/L nih.gov

Impact of Medium Composition and Nutrient Supplementation (e.g., CaCl2)

The composition of the fermentation medium provides the necessary nutrients for microbial growth and product synthesis. Supplementation with specific ions can act as cofactors for key enzymes, enhancing their stability and activity.

Fermentation Modes: Batch and Fed-Batch Processes

Batch Fermentation In a batch process, all nutrients are provided at the beginning of the fermentation, and the product is harvested at the end of the run. infors-ht.comeppendorf.com This method is operationally simple and reduces the risk of contamination since there are no additions during the process. infors-ht.com However, it can be limited by factors such as substrate inhibition at high initial concentrations and the depletion of nutrients over time, which can lead to lower final cell densities and product yields. eppendorf.com In a batch process with two-stage pH and ventilation control, a final 5-KGA yield of 100.2 g/L with an average productivity of 1.95 g/L/h has been achieved. researchgate.netnih.gov

Fed-Batch Fermentation Fed-batch fermentation is a modification of the batch process where nutrients are added incrementally or continuously as the fermentation progresses. eppendorf.commicrobenotes.com This strategy allows for better control over the concentration of the substrate, avoiding the inhibitory effects of high concentrations and preventing nutrient limitation. microbenotes.com By prolonging the productive phase of the microorganisms, fed-batch processes can achieve significantly higher cell densities and product titers. researchgate.netnih.gov A glucose feeding strategy in a fed-batch system increased the 5-KGA production to 75.5 g/L with a 70% yield. nih.govresearchgate.net In another study, switching from batch to a fed-batch mode increased the average productivity by 1.6 times, from 1.95 g/L/h to 3.10 g/L/h, and pushed the final 5-KGA concentration to an impressive 179.4 g/L. nih.gov This demonstrates the clear advantage of fed-batch systems for achieving high-yield production of 5-KGA.

Gluconobacter oxydans
Fermentation ModeKey CharacteristicsAchieved 5-KGA ConcentrationProductivityReference
BatchAll nutrients added initially. Simple operation.46.0 g/LNot specified nih.govresearchgate.net
BatchTwo-stage pH and ventilation control.100.2 g/L1.95 g/L/h researchgate.netnih.gov
Fed-BatchGlucose feeding strategy.75.5 g/LNot specified nih.govresearchgate.net
Fed-BatchGlucose feeding with two-stage pH and ventilation control.179.4 g/L3.10 g/L/h nih.gov

Biotechnological Applications of 5 Ketogluconate

Role as an Industrial Precursor Compound

5-Ketogluconate serves as a crucial starting material for the synthesis of several commercially important chemicals. lu.segoogle.com Its utility as a precursor stems from its chemical structure, which allows for conversion into various other valuable organic acids and derivatives through biological and chemical processes.

Synthesis of L-(+)-Tartaric Acid

A significant industrial application of 5-ketogluconate is its use as a precursor for the production of L-(+)-tartaric acid. lu.segoogle.comftb.com.hr This organic acid is widely used in the food, pharmaceutical, and chemical industries. nih.gov The traditional method of extracting tartaric acid from tartar, a byproduct of winemaking, is limited by the availability of this raw material. google.com Consequently, alternative production methods, such as the conversion of microbially produced 5-ketogluconate, have been developed. google.com

Table 1: Research Findings on L-(+)-Tartaric Acid Synthesis from 5-Ketogluconate

Organism/MethodPrecursorProductKey FindingsReference(s)
Gluconobacter oxydans fermentation followed by chemical conversionGlucoseL-(+)-Tartaric AcidA two-stage process involving biological production of 5-KGA and subsequent chemical conversion. nih.govresearchgate.net
Chemical OxidationSodium 5-keto-gluconateL-TartrateOxidation in an alkaline solution yields L-tartrate, oxalate, and xylo-trihydroxyglutarate. nist.gov
Plant Biosynthesis (Vitis vinifera)L-idonate5-keto D-gluconateL-idonate is oxidized to form 5-keto D-gluconate, a key intermediate in tartaric acid synthesis. nih.govfrontiersin.org

Intermediate in Ascorbic Acid (Vitamin C) Production Routes

5-Ketogluconate also plays a role as an intermediate in certain biosynthetic pathways for ascorbic acid (Vitamin C). google.comgoogle.com While not the primary route for industrial Vitamin C production, its involvement in metabolic pathways highlights its biochemical significance. In some microorganisms, 5-keto-D-gluconic acid is a potential intermediate in the conversion of a carbon source, like glucose, to ascorbic acid. google.com The metabolic pathways can involve a series of oxidative and reductive enzymatic steps. google.com

Precursor for Other Value-Added Organic Acids and Derivatives

Beyond tartaric and ascorbic acids, 5-ketogluconate is a precursor for other valuable organic compounds. google.com For example, it can be enzymatically converted to L-Iduronic acid, which can then be further transformed. google.com Additionally, it can be converted to 4,6-dihydroxy-2,5-diketo hexanoate (B1226103) (2,5-DDH). google.com Studies have also investigated the catabolism of 5-ketogluconate by organisms like Acetobacter suboxydans, which can produce acetic, succinic, α-ketoglutaric, and glycolic acids. tandfonline.com Furthermore, 5-KGA has potential applications in the synthesis of xylaric acid and as a precursor for aromatic compounds used in the food industry. ftb.com.hr

Biological Oxidation-Chemical Catalysis Routes

The production of valuable chemicals from 5-ketogluconate often employs a combination of biological and chemical methods. nih.govresearchgate.net This integrated approach, known as a biological oxidation-chemical catalysis route, leverages the specificity of microbial fermentation to produce the 5-KGA precursor, which is then converted to the final product through chemical catalysis. researchgate.netresearchgate.net

Analytical Methodologies for 5 Ketogluconate Research

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic acids, including 5-ketogluconate, in complex mixtures such as fermentation broths. The method's effectiveness relies on the selection of an appropriate stationary phase (column), mobile phase, and detection method.

For the analysis of ketogluconates, reverse-phase columns, such as C18, are often employed. google.com The separation of highly polar compounds like sugar acids can be challenging on standard C18 columns. Therefore, ion-pair reagents may be added to the mobile phase to improve the retention and resolution of these analytes. google.com The mobile phase typically consists of an aqueous buffer (e.g., potassium di-hydrogen orthophosphate) with an organic modifier like acetonitrile. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of multiple components in a sample. researchgate.netbiorxiv.org

Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 215 nm. researchgate.net For compounds lacking a strong chromophore, derivatization with a UV-absorbing agent can be employed to enhance sensitivity. Another alternative for non-UV absorbing analytes is the use of a Charged Aerosol Detector (CAD).

A typical HPLC setup for the analysis of related keto acids is detailed below.

Table 1: Example HPLC Conditions for Keto Acid Analysis

Parameter Condition
Column Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase A: 5 mM potassium di-hydrogen orthophosphate (pH = 3.0) B: Acetonitrile researchgate.net
Elution Gradient researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Detection UV at 215 nm researchgate.net

| Column Temperature | 40°C researchgate.net |

Enzymatic Assays for Specificity and Activity Determination

Enzymatic methods offer high specificity for the quantification of 5-ketogluconate, even in the presence of structurally similar compounds. These assays utilize enzymes that specifically react with 5-ketogluconate. The most prominent enzyme used for this purpose is 5-ketogluconate reductase (5KGR). tandfonline.com

The principle of the assay is based on the 5KGR-catalyzed reduction of 5-ketogluconate to D-gluconate, which involves the simultaneous oxidation of a nicotinamide cofactor, typically NADPH or NADH, to NADP+ or NAD+. The consumption of NADPH or NADH can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. tandfonline.comnih.gov The rate of this decrease is directly proportional to the concentration of 5-ketogluconate in the sample.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. tandfonline.comnih.gov For the accurate measurement of 5-ketogluconate, specific reductases are essential. tandfonline.com Genes for enzymes like 5KGR from organisms such as Gluconobacter oxydans have been identified and can be expressed in hosts like Escherichia coli to produce the necessary enzymes for these assays. tandfonline.com

Table 2: Components of a Typical Enzymatic Assay for 5-Ketogluconate

Component Function
Sample Source of 5-ketogluconate
5-Ketogluconate Reductase (5KGR) Specific enzyme catalyst
NADPH (or NADH) Cofactor (reducing agent)

| Buffer (e.g., Potassium Phosphate) | Maintain optimal pH |

Spectrophotometric Methods for Detection

Spectrophotometric methods provide a relatively simple and rapid approach for the detection and quantification of 5-ketogluconate. One such method is based on the reaction of 5-ketogluconate with 1-methyl-1-phenylhydrazine sulfate. datapdf.com This reaction, carried out at high temperatures (around 98°C) and acidic pH (3 to 4), produces a rose-colored product with a distinct absorption peak at 530 mµ, enabling its colorimetric quantification. datapdf.com This method is advantageous as it can measure small amounts of 5-ketogluconate and is not subject to interference from aldoses, ketohexoses, or the closely related 2-ketogluconate. datapdf.com

Another, less specific, spectrophotometric method involves the use of Nelson's arsenomolybdate reagent. researchgate.net This method can be used for the semi-quantitative analysis of reducing sugars and related compounds. However, it is not specific for 5-ketogluconate and will also react with other ketogluconates like 2,5-diketogluconate. researchgate.net Therefore, when using this method, the results must be interpreted with caution, and it is often calibrated using a 5-ketogluconate standard. researchgate.net

Challenges in Differentiating Related Ketogluconates

A significant analytical challenge in 5-ketogluconate research is its differentiation from other structurally similar ketogluconates, particularly its isomer, 2-ketogluconate. These compounds often coexist in biological systems, such as in fermentations by Acetobacter and Gluconobacter species. nih.govdatapdf.com

The structural similarity between 5-ketogluconate and 2-ketogluconate makes their separation and individual quantification difficult. Many non-specific chemical methods, such as those based on copper reduction, may react with both compounds, leading to inaccurate measurements. datapdf.com While some spectrophotometric methods, like the one using Nelson's arsenomolybdate reagent, are also non-specific, others have been developed for greater specificity. datapdf.comresearchgate.net

To overcome these challenges, methods with high resolving power and specificity are required. HPLC methods, when properly optimized with the right column and mobile phase conditions, can separate these isomers. biorxiv.orgresearchgate.net However, the most reliable way to specifically quantify 5-ketogluconate in the presence of 2-ketogluconate is through enzymatic assays that use highly specific enzymes like 5-ketogluconate reductase, which does not react with 2-ketogluconate. tandfonline.comnih.gov

Future Research Directions and Perspectives

Advanced Metabolic Engineering for Next-Generation Strains

The development of highly efficient microbial strains for 5-ketogluconate production is a primary focus of future research. While organisms like Gluconobacter oxydans are naturally capable of producing 5-ketogluconate, their wild-type versions often produce undesirable byproducts such as 2-keto-D-gluconic acid and 2,5-diketo-D-gluconic acid. lu.se Advanced metabolic engineering strategies are being employed to create next-generation strains with superior production capabilities.

Key strategies include:

Gene Knockouts: To prevent the formation of unwanted byproducts, researchers are knocking out genes responsible for their synthesis. For instance, inactivating the membrane-bound gluconate-2-dehydrogenase in G. oxydans has been shown to eliminate the production of 2-keto-D-gluconic acid. nih.gov Similarly, deleting genes encoding for 5-ketogluconate reductase (gno) and gluconokinase (gntK) in Gluconobacter japonicus has been shown to block the degradation of 5-ketogluconate and gluconate, thereby improving the yield. nih.gov

Gene Overexpression: To enhance the production of 5-ketogluconate, genes encoding key enzymes in the production pathway are being overexpressed. Overexpression of the soluble gluconate:NADP 5-oxidoreductase and the membrane-bound gluconate-5-dehydrogenase in G. oxydans has led to significantly higher accumulations of 5-ketogluconate. nih.gov

Promoter Engineering: The use of strong and carefully selected promoters can further enhance the expression of desired genes. researchgate.net By placing the gluconate-oxidoreductase gene under the control of potent regulatory sequences, the gene's expression can be amplified, leading to increased enzyme activity and higher product yields. google.com

These genetic modifications are paving the way for the development of robust and highly specific microbial cell factories for 5-ketogluconate production.

Bioprocess Intensification and Continuous Production Systems

Optimizing the fermentation process itself is another critical area of research. Bioprocess intensification aims to improve productivity, yield, and product quality while reducing operational costs and environmental impact. numberanalytics.com For 5-ketogluconate production, this involves moving from traditional batch fermentation to more efficient production systems.

Future research in this area will likely focus on:

Fed-Batch and Continuous Fermentation: These strategies can overcome the limitations of batch processes, such as substrate inhibition and product degradation over long fermentation times. frontiersin.org A two-stage semi-continuous fermentation process has been explored for the production of related ketogluconic acids, suggesting its potential applicability for 5-ketogluconate. researchgate.net

Process Analytical Technology (PAT): The implementation of real-time monitoring and control of critical process parameters such as pH, dissolved oxygen, and substrate concentration can significantly improve process efficiency and consistency. numberanalytics.comfrontiersin.org For instance, maintaining dissolved oxygen above 20% has been shown to be crucial for maximizing 5-ketogluconate production in G. oxydans. frontiersin.org

In Situ Product Removal: The accumulation of high concentrations of 5-ketogluconate can be inhibitory to the producing microorganisms. Developing methods for the continuous removal of the product from the fermentation broth can alleviate this issue and drive the reaction forward. The use of calcium carbonate as a neutralizer can facilitate the in situ crystallization and separation of calcium 5-ketogluconate due to its lower solubility. rsc.org

These advancements in bioprocess engineering will be instrumental in making the biotechnological production of this compound more economically competitive.

Exploration of Novel Biotechnological Applications Beyond Established Pathways

While the primary application of 5-ketogluconate is as a precursor for the synthesis of tartaric acid, a widely used compound in the food and chemical industries, researchers are exploring other potential uses. lu.seresearchgate.net This diversification of applications could further enhance the economic viability of its biotechnological production.

Potential novel applications include:

Pharmaceuticals: The hydrogenation of this compound yields a mixture of calcium L-idonate and calcium D-gluconate, which has been investigated for its therapeutic potential as a highly soluble calcium supplement. google.com

Agriculture: Certain organic acids, including ketogluconic acids, are produced by plant growth-promoting rhizobacteria (PGPR) and are involved in the solubilization of essential minerals like zinc from the soil, making them more available to plants. mdpi.com This suggests a potential role for 5-ketogluconate or its producing organisms in biofertilizer formulations.

Bioremediation: The ability of certain microorganisms to produce organic acids that can chelate metals could be harnessed for bioremediation purposes.

Further research into these and other potential applications will be crucial for expanding the market for this compound.

Deeper Elucidation of Regulatory Networks in Producing Microorganisms

A more profound understanding of the complex regulatory networks that govern metabolism in producing microorganisms is essential for rational strain improvement. nih.gov In organisms like Gluconobacter, the production of ketogluconates is tightly regulated in response to environmental cues and the availability of different carbon sources. researchgate.net

Future research will aim to:

Identify and Characterize Regulatory Proteins: Identifying the specific transcription factors and other regulatory proteins that control the expression of genes involved in 5-ketogluconate production is a key objective. google.com For example, the PtxS regulator has been shown to control the transcription of the ketogluconate utilization operon in Pseudomonas. mdpi.com

Unravel Signal Transduction Pathways: Understanding how producing microorganisms sense and respond to changes in their environment, such as pH and nutrient availability, will provide valuable insights for process optimization. google.com

Systems Biology Approaches: The integration of "omics" data (genomics, transcriptomics, proteomics, and metabolomics) will allow for a holistic understanding of the cellular processes involved in 5-ketogluconate production. nih.gov This systems-level understanding will enable more targeted and effective metabolic engineering strategies.

By deciphering these intricate regulatory mechanisms, scientists can more effectively manipulate the cellular machinery of producing microorganisms to maximize the yield and productivity of this compound.

Q & A

Q. Answer :

  • Standardize calibration curves : Use freshly prepared 5-ketogluconate standards in matched matrices (e.g., cell lysate vs. buffer).
  • Cross-validate assays : Compare enzymatic assays (e.g., NADPH consumption in reductase reactions ) with HPLC-MS for absolute quantification.
  • Control for interferents : Test for chelation effects (calcium ions may alter UV absorbance) by repeating assays with EDTA-treated samples .
  • Report limit of detection (LOD) and inter-day precision in methodology sections .

Advanced: How should researchers design studies to investigate this compound’s thermodynamic stability under physiological conditions?

Q. Answer :

  • Perform isothermal titration calorimetry (ITC) to measure binding constants with calcium ions.
  • Simulate physiological conditions (e.g., 37°C, pH 7.4) in buffered solutions and monitor degradation via time-resolved NMR .
  • Use Arrhenius plots to extrapolate shelf-life by testing stability at elevated temperatures (40–60°C) .
  • For in vivo relevance, integrate chemostat cultures to correlate stability with microbial consumption rates .

Basic: What are the best practices for literature reviews on this compound’s biochemical roles?

Q. Answer :

  • Prioritize primary sources from PubMed/MEDLINE and Web of Science , filtering for studies with enzymatic characterization (e.g., Km values) .
  • Use keyword combinations: “5-ketogluconate AND calcium,” “GntII pathway,” “L-idonate degradation.”
  • Exclude non-quantitative studies or those lacking experimental protocols .
  • Cross-reference metabolic databases (e.g., BioCyc) for pathway annotations .

Advanced: How can computational modeling complement experimental studies of this compound’s interactions?

Q. Answer :

  • Apply density functional theory (DFT) to model calcium coordination geometry and predict stability .
  • Use molecular dynamics (MD) simulations to study solvation effects in aqueous vs. membrane environments.
  • Validate models with synchrotron X-ray absorption spectroscopy (XAS) for metal-ligand bond distances .
  • Share simulation parameters (force fields, solvation models) in open repositories for reproducibility .

Basic: What statistical approaches are appropriate for analyzing this compound’s dose-response effects in cell cultures?

Q. Answer :

  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values.
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes ; avoid p-value reliance alone .
  • For small datasets, employ bootstrap resampling to assess robustness .

Advanced: What ethical and methodological considerations apply when sharing this compound research data?

Q. Answer :

  • Adhere to FAIR principles : Ensure data are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML for MS), and Reusable (metadata-rich) .
  • Deposit raw spectra, chromatograms, and kinetic traces in repositories (e.g., Zenodo, Figshare).
  • Disclose conflicts (e.g., calcium source vendors) in funding statements .
  • For collaborative studies, define data ownership and authorship criteria upfront .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.